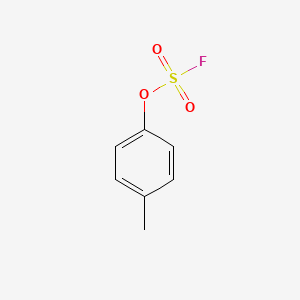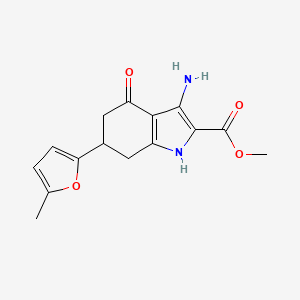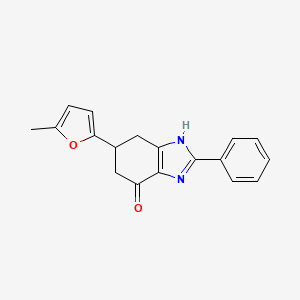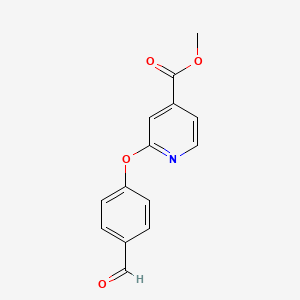
3-(Cyclobutylamino)propan-1-ol
Übersicht
Beschreibung
“3-(Cyclobutylamino)propan-1-ol” is a chemical compound with the molecular formula C7H15NO . It is also known as N-Cyclobutyl-3-amino-1-propanol or CBAP. It is a chiral compound and exists as two enantiomers, R and S.
Synthesis Analysis
While specific synthesis methods for “3-(Cyclobutylamino)propan-1-ol” were not found in the search results, it’s worth noting that CBAP has been used as a reagent in the synthesis of different chirally pure compounds due to its unique stereochemistry.Molecular Structure Analysis
The molecular structure of “3-(Cyclobutylamino)propan-1-ol” consists of a total of 32 bonds . There are 13 non-H bond(s), 5 rotatable bond(s), 1 four-membered ring(s), 1 secondary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Antifungal Compounds : A study by Zambrano-Huerta et al. (2019) focused on synthesizing 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives with significant antifungal activity against Candida spp. strains. These compounds, related in structure to "3-(Cyclobutylamino)propan-1-ol," showed promising results in combating fungal infections without high toxicity levels (Zambrano-Huerta et al., 2019).
Src Kinase Inhibition and Anticancer Activity : Sharma et al. (2010) developed a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives as Src kinase inhibitors, highlighting their potential in cancer treatment. One of these compounds exhibited potent inhibitory activity against Src kinase, suggesting its use as a therapeutic agent in cancer treatment (Sharma et al., 2010).
Chemical Synthesis and Properties
Synthesis of Arylamino-Purines : Ciszewski et al. (2006) described a practical synthesis of 2-Arylamino-6-alkylaminopurines, starting from 2,6-dichloropurine and involving cyclobutylamine in one of the steps. This process underlines the versatility of compounds similar to "3-(Cyclobutylamino)propan-1-ol" in synthesizing biologically active molecules (Ciszewski et al., 2006).
Non-Purine Xanthine Oxidase Inhibitors : A study by Šmelcerović et al. (2013) evaluated cyclodidepsipeptides, including 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione, for their xanthine oxidase inhibitory activity. This research is relevant to understanding how structurally related compounds could serve as potential treatments for conditions like gout or other inflammatory diseases (Šmelcerović et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(cyclobutylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-6-2-5-8-7-3-1-4-7/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULXVHIMSXWXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclobutylamino)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



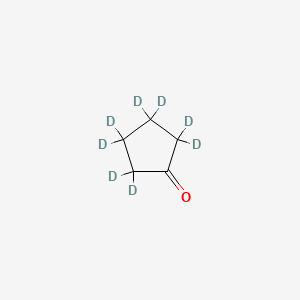
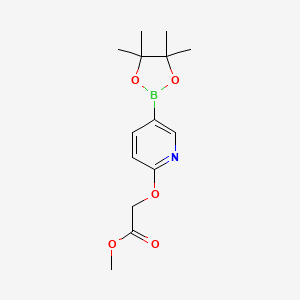
![3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile](/img/structure/B1456823.png)
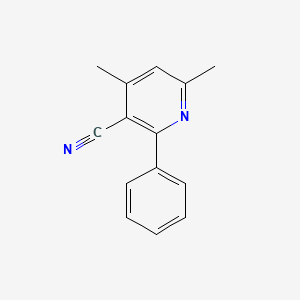


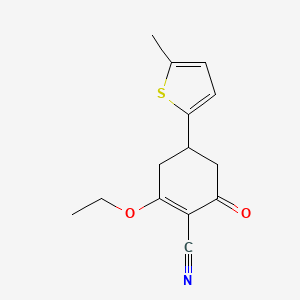
![3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid](/img/structure/B1456834.png)
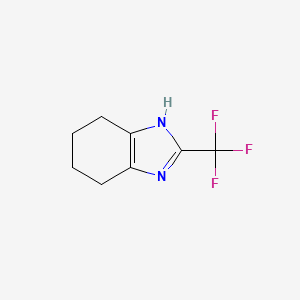
![2-Oxaspiro[3.3]heptane-6,6-diyldimethanol](/img/structure/B1456839.png)
